2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid

Catalog No.
S3295669
CAS No.
15884-39-6
M.F
C16H14O4S
M. Wt
302.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic ac...

CAS Number

15884-39-6

Product Name

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylbenzoic acid

Molecular Formula

C16H14O4S

Molecular Weight

302.34

InChI

InChI=1S/C16H14O4S/c1-20-12-8-6-11(7-9-12)14(17)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3,(H,18,19)

InChI Key

WXYGNQDOXSRZGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O

solubility

not available

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and a methoxyphenyl group linked through a thioether. The compound has a molecular formula of C16H16O3S and a molecular weight of approximately 288.36 g/mol. It appears as a solid at room temperature, typically in the form of a white to off-white powder.

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the thioether and carboxylic acid functional groups, which can participate in various

  • Oxidation: The thioether group may be oxidized to form sulfoxides or sulfones, depending on the reagents used.
  • Reduction: The carboxylic acid can be reduced to form primary alcohols or aldehydes.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, allowing for further functionalization.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid has been a subject of research, particularly in the context of its potential as an anti-inflammatory and analgesic agent. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid typically involves multi-step organic reactions:

  • Formation of the Thioether: A thiol compound can react with a suitable electrophile to form the thioether linkage.
  • Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or via coupling reactions with appropriate precursors.
  • Final Functionalization: The carboxylic acid group can be introduced or modified through standard carboxylation techniques.

These methods highlight the versatility of this compound in organic synthesis.

The applications of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid are diverse:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting inflammation or pain management.
  • Chemical Intermediates: It is useful in the synthesis of more complex organic molecules, particularly those involving sulfur chemistry.
  • Research Tools: This compound can be utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.

Interaction studies involving 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and potential side effects. Preliminary data indicate that it may interact with specific proteins involved in inflammatory responses, although detailed mechanisms remain to be fully characterized.

Several compounds share structural similarities with 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid, each possessing unique properties:

Compound NameStructural FeaturesUnique Characteristics
4-Methoxybenzoic AcidContains a methoxy group on a benzoic acidLacks thioether functionality
4-Hydroxybenzoic AcidHydroxyl group instead of methoxyMore polar, different reactivity
Thioacetic AcidContains a thioester groupSimpler structure, lacks aromaticity
4-(Methylthio)benzoic AcidContains a methylthio groupDifferent sulfur functionalization

The uniqueness of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid lies in its combination of thioether and carboxylic acid functionalities along with an aromatic methoxy substituent, which enhances its reactivity and potential biological activity compared to the similar compounds listed above.

XLogP3

3.3

Dates

Last modified: 08-19-2023

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